

Physical and chemical properties of 2-Fluoroquinoline

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Compound of Interest

Compound Name: 2-Fluoroquinoline

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An In-Depth Technical Guide to **2-Fluoroquinoline**: Properties, Synthesis, and Applications

Introduction

Quinolone derivatives represent a cornerstone in the architecture of synthetic antibacterial agents, with the introduction of fluorine atoms marking a significant leap forward in developing broad-spectrum antibiotics known as fluoroquinolones.[1][2] These compounds are renowned for their potent activity, favorable pharmacokinetic profiles, and broad utility against a range of infections.[3][4] **2-Fluoroquinoline** (CAS No. 580-21-2) is a fundamental heterocyclic compound within this class. Its strategic importance lies in its role as a key building block and molecular scaffold for the synthesis of more complex, biologically active molecules. The presence and position of the fluorine atom are critical, as fluorine substitution is known to enhance metabolic stability, modulate lipophilicity, and improve bioavailability in drug candidates.[5]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the physical and chemical properties of **2-Fluoroquinoline**, explores its synthesis and reactivity, and discusses its applications, particularly in the context of medicinal chemistry and drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Fluoroquinoline** is essential for its application in synthesis and drug design. These properties dictate its behavior in

chemical reactions and biological systems.

General and Physical Properties

The foundational properties of **2-Fluoroquinoline** are summarized in the table below. This data is critical for handling, characterization, and experimental design.

Property	Value	Reference(s)
CAS Number	580-21-2	[6] [7] [8] [9]
Molecular Formula	C ₉ H ₆ FN	[6] [7] [9]
Molecular Weight	147.15 g/mol	[6] [7] [9]
Appearance	Solid, White to Off-white (typical)	[10]
Boiling Point	241.9 °C at 760 mmHg	[6]
Density	1.216 g/cm ³	[6]
Flash Point	100.1 °C	[6]
InChI Key	NLEPLDKPYLYCSY-UHFFFAOYSA-N	[6] [9]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=CC(=N2)F</chem>	[6] [9]

Molecular Structure

The structure of **2-Fluoroquinoline** consists of a quinoline bicyclic system with a fluorine atom substituted at the C2 position.

Caption: Molecular Structure of **2-Fluoroquinoline**.

Solubility Profile

The solubility of fluoroquinolones is a critical parameter influencing their bioavailability and formulation. Generally, these compounds are zwitterionic and exhibit a characteristic "U"-shaped pH-solubility profile.[\[11\]](#) They are poorly soluble in water at a neutral pH (approximately

6 to 8) but demonstrate significantly higher solubility in acidic ($\text{pH} < 5$) and alkaline ($\text{pH} > 10$) conditions.[3][11][12][13] This behavior is due to the protonation of the basic amine and deprotonation of the carboxylic acid group at different pH values. While specific data for **2-Fluoroquinoline** is not widely published, it is expected to follow this trend, a crucial consideration for its use in biological assays and as a precursor for drug candidates.

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of structure and purity.

Spectroscopy Type	Expected Characteristics	Reference(s)
^{19}F NMR	A characteristic signal in the ^{19}F NMR spectrum confirming the presence of the fluorine atom. The chemical shift provides information about its electronic environment.	
^1H NMR	A complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the six protons on the quinoline ring system. The coupling constants would reveal the substitution pattern.	[14]
^{13}C NMR	Nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom bonded to fluorine (C2) would show a large one-bond C-F coupling constant.	[15]
Infrared (IR)	Characteristic absorption bands for C=C and C=N stretching in the aromatic system (approx. 1500-1620 cm^{-1}), C-H aromatic stretching (approx. 3000-3100 cm^{-1}), and a strong C-F stretching band (approx. 1100-1300 cm^{-1}).	[16][15]
Mass Spec. (MS)	A molecular ion peak $[\text{M}]^+$ corresponding to its exact mass (147.0484 g/mol).	[17]

Chemical Properties and Reactivity

The reactivity of **2-Fluoroquinoline** is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the highly electronegative fluorine atom at the C2 position.

- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This is a primary pathway for functionalizing the molecule, allowing for the introduction of various substituents (e.g., amines, alkoxides, thiols) to build more complex derivatives. This reactivity is central to its utility as a synthetic intermediate.
- **Electrophilic Aromatic Substitution (S_EAr):** Electrophilic attack (e.g., nitration, halogenation) is expected to occur preferentially on the benzene ring, typically at the C5 and C8 positions, which are activated by the fused pyridine ring. The precise regioselectivity can be influenced by reaction conditions.
- **Modification of the Nitrogen Atom:** The lone pair of electrons on the quinoline nitrogen allows for reactions such as N-alkylation or N-oxidation, providing another handle for structural modification.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it via these reactions is key to its role in drug discovery.^[18]

Synthesis and Analysis

The synthesis of quinolone and fluoroquinolone derivatives has been extensively studied, with several established methods available.

Conceptual Synthesis Pathway

A common and versatile method for synthesizing the quinoline core is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α -methylene group adjacent to a carbonyl group. For **2-Fluoroquinoline**, a plausible synthetic route could involve the reaction of 2-aminobenzaldehyde with a fluorinated two-carbon component under acidic or basic conditions.

Caption: Conceptual workflow for the synthesis of **2-Fluoroquinoline**.

Experimental Protocol: General Synthesis of a Fluoroquinolone Derivative

While a specific protocol for **2-Fluoroquinoline** is not detailed in the provided results, the synthesis of its derivatives often follows established medicinal chemistry procedures. The following is a representative protocol for the N-acylation of a fluoroquinolone core, illustrating a common derivatization step.^[19]

Objective: To synthesize an N-acyl derivative from a fluoroquinolone containing a secondary amine (e.g., a piperazine ring, common in many antibacterial agents).

Materials:

- Fluoroquinolone precursor (1.0 eq)
- Acyl chloride or acid anhydride (1.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
- Dichloromethane (DCM) as solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** Dissolve the fluoroquinolone precursor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
- **Addition of Base:** Add the base (TEA or DIPEA) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.
- **Addition of Acylating Agent:** Add the acyl chloride or anhydride dropwise to the cooled solution.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
- **Characterization:** Confirm the structure and purity of the final compound using NMR (^1H , ^{13}C , ^{19}F), Mass Spectrometry, and IR spectroscopy.

Applications in Research and Drug Development

2-Fluoroquinoline is primarily valued as a scaffold in medicinal chemistry. The broader class of fluoroquinolones are potent antibacterial agents that function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and transcription.^{[3][4][20][21]} This mechanism leads to rapid bacterial cell death.

The applications of **2-Fluoroquinoline** in drug discovery include:

- **Scaffold for Antibacterial Agents:** It serves as a starting point for creating novel fluoroquinolone antibiotics. Modifications at various positions on the quinoline ring can enhance potency, expand the spectrum of activity against resistant strains, and improve pharmacokinetic properties.^{[4][18]}
- **Development of Anticancer Agents:** The quinolone core is not limited to antibacterial activity. Certain derivatives have shown significant antiproliferative effects and are being investigated as potential anticancer agents, often by targeting human topoisomerase enzymes.^{[22][23]}
- **Probes for Biological Systems:** Fluorinated molecules are valuable tools in biochemical and pharmacological research. The ^{19}F nucleus provides a clean spectroscopic handle for NMR-

based studies of drug-target interactions.

Safety and Handling

As with any laboratory chemical, **2-Fluoroquinoline** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[\[10\]](#)[\[24\]](#)
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[\[24\]](#)
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[\[24\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[\[10\]](#)

While specific toxicity data for **2-Fluoroquinoline** is limited, the general class of fluoroquinolones can be associated with hypersensitivity reactions and other adverse effects, warranting careful handling.[\[25\]](#)[\[26\]](#)[\[27\]](#)

Conclusion

2-Fluoroquinoline is a chemically versatile and pharmaceutically relevant molecule. Its value is rooted in the privileged nature of the quinolone scaffold, enhanced by the strategic placement of a fluorine atom that confers desirable properties for drug development. A comprehensive grasp of its physical properties, spectroscopic signatures, and chemical reactivity is indispensable for any scientist aiming to leverage this compound in the synthesis of novel therapeutics. From its characteristic pH-dependent solubility to its susceptibility to nucleophilic substitution, the properties of **2-Fluoroquinoline** offer a rich platform for the design and creation of next-generation antibacterial and anticancer agents.

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